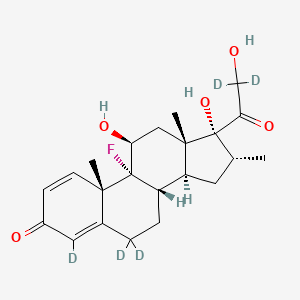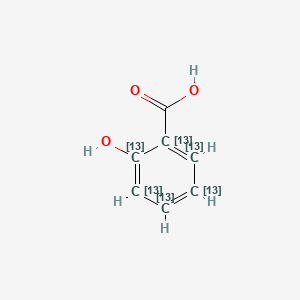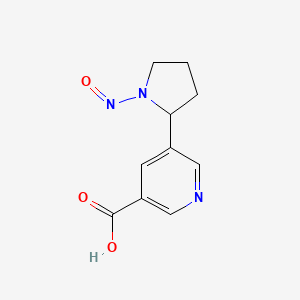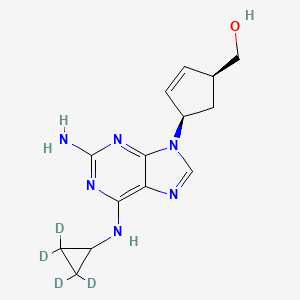
Abacavir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abacavir-d4 is a deuterated form of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, which can provide unique advantages in drug development and research . Abacavir itself is a synthetic carbocyclic nucleoside analog of guanosine, which helps decrease HIV viral loads and reduces the risk of developing AIDS .
准备方法
合成路线和反应条件
阿巴卡韦-d4的合成涉及将氘原子掺入阿巴卡韦分子中。 一种常见的方法是使合适的二卤代氨基嘧啶起始原料与环丙基胺反应 。该过程包括几个步骤:
起始原料制备: 制备具有特定官能团的二卤代氨基嘧啶。
环化: 起始原料进行环化以形成关键的中间体化合物。
氘掺入: 通过特定的反应引入氘原子,取代氢原子。
最终产物形成: 中间体与环丙基胺反应生成阿巴卡韦-d4.
工业生产方法
阿巴卡韦-d4的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格控制反应条件、纯化步骤和质量保证,以确保最终产品的纯度和收率高 .
化学反应分析
反应类型
阿巴卡韦-d4会经历各种化学反应,包括:
氧化: 阿巴卡韦-d4可以使用过氧化氢或电化学方法等试剂进行氧化.
还原: 还原反应可以在特定条件下进行以修饰化合物。
取代: 取代反应涉及用其他原子或基团取代官能团。
常用试剂和条件
氧化: 过氧化氢、铂电极、硼掺杂金刚石电极.
还原: 在受控条件下使用特定的还原剂。
取代: 取决于所需的取代,使用各种亲核试剂和亲电试剂。
形成的主要产物
氧化产物: 使用质谱法鉴定出的降解产物,其特征在于特定的质荷比.
还原和取代产物: 具有改变的官能团的阿巴卡韦-d4的修饰类似物。
科学研究应用
阿巴卡韦-d4由于其独特的特性,广泛应用于科学研究:
作用机制
阿巴卡韦-d4与阿巴卡韦一样,是一种核苷逆转录酶抑制剂。它在细胞内被转化为卡波韦三磷酸,它是脱氧鸟苷-5'-三磷酸 (dGTP) 的类似物。 这种活性代谢物通过与天然底物竞争来抑制HIV逆转录酶,导致病毒DNA合成过程中的链终止 。 分子靶点包括逆转录酶和参与病毒复制的途径 .
相似化合物的比较
类似化合物
阿巴卡韦: 阿巴卡韦-d4的非氘代形式,用于类似的应用.
拉米夫定: 另一种核苷逆转录酶抑制剂,与阿巴卡韦联合使用.
齐多夫定: 一种较旧的核苷逆转录酶抑制剂,具有不同的安全性.
独特性
阿巴卡韦-d4的独特性在于其氘标记,这在稳定性和药代动力学研究中提供了优势。 氘原子可以改变代谢途径并提高化合物的稳定性,使其成为药物开发和研究中的一种宝贵工具 .
属性
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
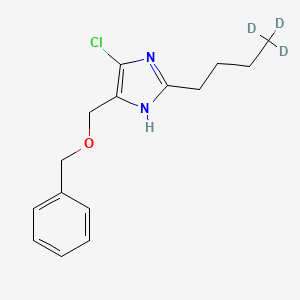
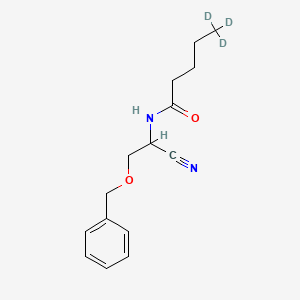
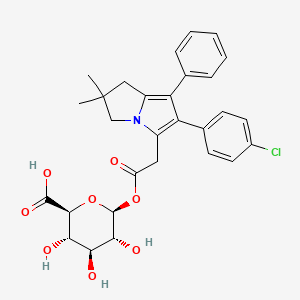
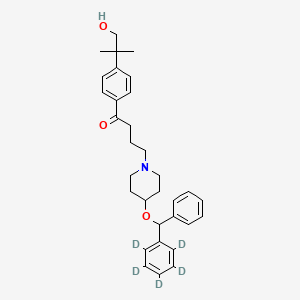
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)

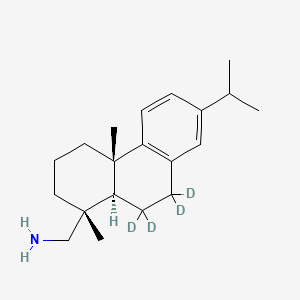


![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
